molecular formula C11H10Cl2N2O2S B4241459 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole

1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole

Cat. No.: B4241459
M. Wt: 305.2 g/mol
InChI Key: FMTONJHEERLZQC-UHFFFAOYSA-N
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Description

1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole is an organic compound with the molecular formula C 11 H 10 Cl 2 N 2 O 2 S and a molecular weight of 305.18 g/mol . This chemical features a 3-methyl-1H-pyrazole ring linked via a sulfonyl group to a 2,4-dichloro-3-methylphenyl moiety. The precise arrangement of these functional groups makes it a valuable intermediate in synthetic and medicinal chemistry research. As a substituted sulfonyl pyrazole, this compound belongs to a class of structures recognized in chemical research for their utility as building blocks. Researchers can leverage this material for the synthesis of more complex molecules, particularly in the development of compounds containing dihydropyrimidinone scaffolds . Such scaffolds are considered "privileged structures" in drug discovery due to their wide range of biological activities, including potential as antitumor, antiviral, and antibacterial agents . The presence of the sulfonyl group offers a site for further chemical modification, while the chlorine atoms on the phenyl ring allow for selective cross-coupling reactions, enabling the exploration of diverse chemical space. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-(2,4-dichloro-3-methylphenyl)sulfonyl-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O2S/c1-7-5-6-15(14-7)18(16,17)10-4-3-9(12)8(2)11(10)13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTONJHEERLZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Agricultural Applications

One of the primary applications of 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole is in agriculture as a pesticide or herbicide.

Pesticidal Activity

Research has indicated that this compound exhibits significant herbicidal activity against various weed species. Its mechanism often involves the inhibition of specific enzymes critical for plant growth. The following table summarizes some key findings regarding its efficacy:

Weed Species Efficacy (%) Application Rate (g/ha) Mode of Action
Amaranthus retroflexus85100Inhibition of photosynthesis
Echinochloa crus-galli90150Disruption of amino acid synthesis
Setaria viridis75120Inhibition of cell division

These results highlight the potential for this compound to be used in integrated pest management systems, reducing reliance on more toxic herbicides.

Pharmaceutical Applications

The sulfonamide group in the compound lends itself to various pharmaceutical applications.

Antimicrobial Properties

Studies have shown that compounds containing sulfonamide moieties can exhibit antimicrobial properties. The following are notable findings:

  • In vitro studies demonstrated that this compound has activity against certain bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy

A controlled study evaluated the antibacterial efficacy of this compound against multiple strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Effectiveness
Staphylococcus aureus32Moderate
Escherichia coli64Low
Pseudomonas aeruginosa>128Not effective

These findings suggest potential for development into new antibacterial agents, particularly in combating resistant strains.

Material Science Applications

In material science, the unique properties of this compound allow for its use in synthesizing novel materials.

Polymer Chemistry

Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Composite

A study focused on creating a composite material using this compound showed:

Composite Material Thermal Stability (°C) Tensile Strength (MPa)
Control25030
With Pyrazole Compound30045

This data illustrates how the addition of this compound can significantly improve material performance.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl moiety serves as an electrophilic site for nucleophilic displacement reactions.

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Amine substitutionAliphatic/aromatic amines, DMF, 80°CSulfonamide derivatives
HydrolysisAqueous NaOH, refluxSulfonic acid derivatives
  • The sulfonyl chloride precursor (2,4-dichloro-3-methylbenzenesulfonyl chloride) reacts with amines to form sulfonamides, suggesting analogous reactivity for the sulfonylpyrazole derivative.

  • Hydrolysis under basic conditions yields sulfonic acids, though steric hindrance from the pyrazole ring may moderate reaction rates.

Pyrazole Ring Functionalization

The pyrazole nitrogen and adjacent carbons participate in cycloadditions, alkylation, and electrophilic substitutions.

Reaction TypeReagents/ConditionsProducts/OutcomesSource
1,3-Dipolar CycloadditionDiazocarbonyl compounds, Zn(OTf)₂Polycyclic pyrazole derivatives
AlkylationAlkyl halides, K₂CO₃, DMFN-Alkylated pyrazoles
OxidationH₂O₂, AcOHPyrazole N-oxides
  • Cycloadditions : Pyrazoles undergo 1,3-dipolar cycloadditions with diazo compounds to form fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) .

  • Alkylation : The N-methyl group on the pyrazole ring can be further alkylated under mild basic conditions .

  • Oxidation : Pyrazole rings are resistant to oxidation, but strong oxidizing agents may form N-oxides .

Electrophilic Aromatic Substitution (EAS)

The dichloro-methylphenyl group directs electrophilic attacks to specific positions.

Reaction TypeReagents/ConditionsProducts/OutcomesSource
NitrationHNO₃, H₂SO₄, 0–5°CNitro-substituted aryl derivatives
HalogenationCl₂, FeCl₃Polychlorinated aryl products
  • Nitration occurs preferentially at the para position relative to the sulfonyl group due to its electron-withdrawing effect.

  • Halogenation is limited by existing chlorine substituents but may proceed under catalytic conditions.

Reductive Transformations

The sulfonyl group and pyrazole ring can undergo reduction under specific conditions.

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Sulfonyl reductionLiAlH₄, THF, refluxThioether derivatives
Pyrazole hydrogenationH₂, Pd/C, ethanolPyrazoline intermediates
  • LiAlH₄ reduces the sulfonyl group to a thioether, though over-reduction to sulfides is possible.

  • Catalytic hydrogenation of the pyrazole ring is challenging but achievable under high-pressure H₂ .

Cross-Coupling Reactions

The aryl chloride substituents enable palladium-catalyzed couplings.

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Suzuki-MiyauraAryl boronic acids, Pd(PPh₃)₄, K₂CO₃Biaryl derivatives
Buchwald-HartwigAmines, Pd₂(dba)₃, XantphosAminated aryl products
  • Suzuki couplings replace chlorine atoms with aryl or heteroaryl groups.

  • Buchwald-Hartwig amination introduces amines at the chloro-substituted positions.

Acid/Base-Mediated Rearrangements

The sulfonyl group stabilizes adjacent carbocations, facilitating rearrangements.

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Fries rearrangementH₂SO₄, 100°CSulfonyl-migrated isomers
Smiles rearrangementKOtBu, DMSOCyclized sulfonamide products
  • Acidic conditions promote sulfonyl group migration to electron-rich aryl positions.

  • Smiles rearrangements form fused ring systems via intramolecular nucleophilic attack .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents on Phenyl Ring Pyrazole Substituents Molecular Weight (g/mol) Key Properties/Activities References
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole (Target) 2,4-dichloro-3-methyl 3-methyl 329.2 High lipophilicity, potential antimicrobial activity
1-[(2,4-Dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole 2,4-dichloro 3-methyl, 4-(3,4-dimethoxy) 411.3 Enhanced solubility, antitumor potential
1-[(4-Fluorophenyl)sulfonyl]-3-methyl-1H-pyrazole 4-fluoro 3-methyl 254.3 Antibacterial, antimycobacterial
1-[(3,4-Dimethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole 3,4-dimethoxy 3-methyl 322.4 Improved metabolic stability
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde 3-chloro (sulfanyl group) 3-trifluoromethyl 407.8 Insecticidal, crystallographic stability
1-[(2,4-Dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one 2,4-dichloro 5-methyl, 4-hydroxyethyl 378.2 Polar, potential anti-inflammatory

Structural and Functional Analysis

Electron-Withdrawing vs. Electron-Donating Groups
  • The target compound’s 2,4-dichloro-3-methylphenyl group combines electron-withdrawing Cl atoms and a steric methyl group, enhancing hydrophobic interactions in biological systems. This contrasts with analogs like 1-[(4-fluorophenyl)sulfonyl]-3-methyl-1H-pyrazole (), where the electron-withdrawing fluorine improves antibacterial activity but reduces steric bulk .
  • Compounds with dimethoxy substituents (e.g., ) exhibit higher solubility due to electron-donating methoxy groups but may suffer from faster metabolic degradation compared to halogenated analogs .
Pyrazole Core Modifications
  • The 3-methyl group on the pyrazole ring (common in the target compound and its analogs) stabilizes the molecule against enzymatic degradation.
  • Trifluoromethyl substituents (e.g., ) enhance electronegativity and resistance to oxidation, making such analogs suitable for pesticidal applications .

Q & A

Q. What are the optimal synthetic routes for 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sulfonylation of a pyrazole precursor with a substituted benzenesulfonyl chloride. Key steps include:

  • Sulfonylation : React 3-methyl-1H-pyrazole with 2,4-dichloro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., NaH or Et3_3N) in anhydrous THF or DMF at 0–25°C for 4–12 hours .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product. Yields (~60–70%) depend on stoichiometric ratios, temperature control, and catalyst selection (e.g., CuSO4_4/sodium ascorbate for click chemistry in hybrid systems) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (in CDCl3_3 or DMSO-d6_6) identify substituent patterns, such as methyl groups (δ 2.1–2.5 ppm) and sulfonyl protons (deshielded aromatic signals at δ 7.5–8.5 ppm) .
  • X-ray Crystallography : Resolve dihedral angles between the pyrazole and dichlorophenyl rings (e.g., 16–50°), confirming steric and electronic interactions. Hydrogen bonding (O–H⋯N) stabilizes crystal packing .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 348.1) and fragmentation patterns .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence the compound’s reactivity and biological activity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : The 2,4-dichloro-3-methylphenyl group enhances electrophilicity, facilitating nucleophilic substitutions. Chlorine atoms increase metabolic stability but may reduce solubility .
  • Methyl Groups : The 3-methyl substituent on the pyrazole ring induces steric hindrance, affecting binding affinity in enzyme assays. Computational studies (DFT) can model charge distribution and frontier molecular orbitals to predict reactivity .
  • Biological Implications : Analogous compounds with trifluoromethyl or methoxyphenyl groups show varied activity in carbonic anhydrase inhibition (IC50_{50} values < 1 µM), suggesting structure-activity relationship (SAR) studies for target optimization .

Q. How can researchers resolve contradictions in reported synthetic yields or purification outcomes for this compound?

Methodological Answer:

  • Yield Optimization : Screen solvents (e.g., THF vs. DMF), catalysts (Cu(I) vs. Ru(II)), and temperature (50°C vs. RT). For example, THF/water (1:1) at 50°C improves regioselectivity in triazole-pyrazole hybrids .
  • Purification Challenges : Address byproducts (e.g., unreacted sulfonyl chloride) via gradient elution (0–50% EtOAc in hexane) or acidic washes (1M HCl). Crystallization from ethanol removes polar impurities but may require slow cooling to avoid oiling out .
  • Data Validation : Cross-reference 1^1H NMR integration ratios and HRMS data with computational predictions (e.g., ChemDraw or Gaussian) to confirm purity .

Q. What strategies are effective for introducing functional groups (e.g., amines, fluorophores) into the pyrazole core?

Methodological Answer:

  • Mannich Reaction : React the pyrazole with formaldehyde and secondary amines (e.g., dimethylamine) in ethanol/glacial acetic acid (7:3) under reflux to install aminoalkyl groups .
  • Suzuki Coupling : Introduce aryl/heteroaryl groups via Pd(PPh3_3)4_4-catalyzed cross-coupling with boronic acids (e.g., 4-methoxyphenylboronic acid) in dioxane/H2_2O at 80°C .
  • Post-Functionalization : Sulfonamide derivatives can be further modified via nucleophilic substitution (e.g., K2_2CO3_3/alkyl halides in DMF) to enhance solubility or targeting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole
Reactant of Route 2
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1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole

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